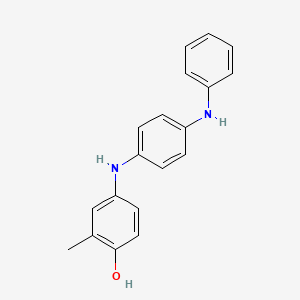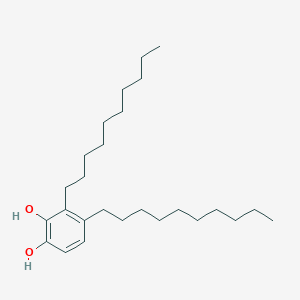
3,4-Didecylbenzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Didecylbenzene-1,2-diol: is an organic compound belonging to the class of dihydroxybenzenes, specifically a derivative of catechol. This compound features two hydroxyl groups attached to a benzene ring at the 1 and 2 positions, with two decyl (C10H21) chains attached at the 3 and 4 positions. This structure imparts unique physical and chemical properties, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Alkylation of Catechol: : One common method involves the alkylation of catechol (benzene-1,2-diol) with decyl bromide in the presence of a strong base such as potassium carbonate. The reaction typically occurs in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
C6H4(OH)2+2C10H21Br→C6H2(OH)2(C10H21)2+2KBr
-
Friedel-Crafts Alkylation: : Another method involves Friedel-Crafts alkylation, where catechol is reacted with decyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
C6H4(OH)2+2C10H21Cl→C6H2(OH)2(C10H21)2+2HCl
Industrial Production Methods
Industrial production of 3,4-Didecylbenzene-1,2-diol typically follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The hydroxyl groups in 3,4-Didecylbenzene-1,2-diol can undergo oxidation to form quinones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
C6H2(OH)2(C10H21)2+[O]→C6H2(O)2(C10H21)2
-
Reduction: : The compound can be reduced to form the corresponding dihydroxy derivative using reducing agents like sodium borohydride (NaBH4).
C6H2(O)2(C10H21)2+H2→C6H2(OH)2(C10H21)2
-
Substitution: : The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters. For example, reaction with alkyl halides in the presence of a base can yield ethers.
C6H2(OH)2(C10H21)2+2R-X→C6H2(OR)2(C10H21)2+2HX
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides (R-X), bases (K2CO3, NaOH)
Major Products
Oxidation: Quinones
Reduction: Dihydroxy derivatives
Substitution: Ethers, esters
Applications De Recherche Scientifique
Chemistry
3,4-Didecylbenzene-1,2-diol is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers. Its unique structure allows for the creation of materials with specific properties, such as hydrophobicity and thermal stability.
Biology
In biological research, this compound is studied for its potential antioxidant properties due to the presence of hydroxyl groups. It may also serve as a model compound for studying the behavior of similar natural products.
Medicine
Research into the medicinal applications of this compound is ongoing. Its antioxidant properties suggest potential use in preventing oxidative stress-related diseases. Additionally, its derivatives are being explored for antimicrobial and anticancer activities.
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals, including surfactants and lubricants. Its hydrophobic alkyl chains and hydrophilic hydroxyl groups make it suitable for use in emulsifiers and stabilizers.
Mécanisme D'action
The mechanism by which 3,4-Didecylbenzene-1,2-diol exerts its effects is primarily through its hydroxyl groups, which can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant activity. The compound can interact with various molecular targets, including enzymes and cellular membranes, to modulate oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Catechol (benzene-1,2-diol): The parent compound with no alkyl substitutions.
Resorcinol (benzene-1,3-diol): A structural isomer with hydroxyl groups at the 1 and 3 positions.
Hydroquinone (benzene-1,4-diol): Another structural isomer with hydroxyl groups at the 1 and 4 positions.
Uniqueness
3,4-Didecylbenzene-1,2-diol is unique due to the presence of long alkyl chains, which impart distinct physical properties such as increased hydrophobicity and altered solubility. These properties differentiate it from its simpler analogs like catechol, resorcinol, and hydroquinone, making it suitable for specialized applications in materials science and industrial chemistry.
Propriétés
Numéro CAS |
108935-76-8 |
|---|---|
Formule moléculaire |
C26H46O2 |
Poids moléculaire |
390.6 g/mol |
Nom IUPAC |
3,4-didecylbenzene-1,2-diol |
InChI |
InChI=1S/C26H46O2/c1-3-5-7-9-11-13-15-17-19-23-21-22-25(27)26(28)24(23)20-18-16-14-12-10-8-6-4-2/h21-22,27-28H,3-20H2,1-2H3 |
Clé InChI |
MEJMEMPXBMKIJH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC1=C(C(=C(C=C1)O)O)CCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-[(2-Amino-1,3-phenylene)bis(methylene)]dianiline](/img/structure/B14316901.png)
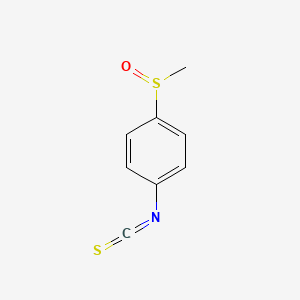
![1-[Dimethyl(prop-2-en-1-yl)silyl]propan-2-ol](/img/structure/B14316913.png)


![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(methylthio)methylene]-](/img/structure/B14316929.png)

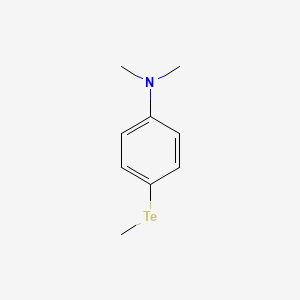
![1-[1-Ethoxy-4-(4-ethoxyphenyl)-4-methylpentyl]-3-phenoxybenzene](/img/structure/B14316942.png)

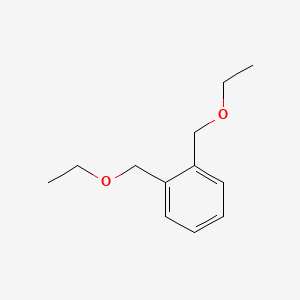
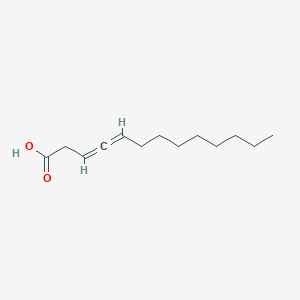
![5-[1-(Phenylselanyl)ethyl]oxolan-2-one](/img/structure/B14316955.png)
